REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1.FC(F)(F)S(O[C:18]1[CH2:27][CH2:26][C:21]2([O:25][CH2:24][CH2:23][O:22]2)[CH2:20][CH:19]=1)(=O)=O.C([O-])([O-])=O.[K+].[K+]>[Pd](Cl)Cl.C(P(C(C)(C)C)[C-]1C=CC=C1)(C)(C)C.[C-]1(P(C(C)(C)C)C(C)(C)C)C=CC=C1.[Fe+2].C1COCC1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:18]2[CH2:27][CH2:26][C:21]3([O:25][CH2:24][CH2:23][O:22]3)[CH2:20][CH:19]=2)=[CH:5][CH:4]=1 |f:2.3.4,5.6.7.8|
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Name
|
|
Quantity
|
515 mg
|
Type
|
reactant
|
Smiles
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COC1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
|
780 mg
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC1=CCC2(OCCO2)CC1)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
35 mg
|
Type
|
catalyst
|
Smiles
|
[Pd](Cl)Cl.C(C)(C)(C)P([C-]1C=CC=C1)C(C)(C)C.[C-]1(C=CC=C1)P(C(C)(C)C)C(C)(C)C.[Fe+2]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was degassed with N2
|
Type
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TEMPERATURE
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Details
|
The reaction was cooled to room temperature
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Type
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ADDITION
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Details
|
diluted with EtOAc (100 mL)
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Type
|
WASH
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Details
|
The mixture was washed with water (2×25 mL) and brine (2×25 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic layer was dried (Na2SO4)
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by flash chromatography on silica gel (5 to 40% EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1=CCC2(OCCO2)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |